1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one
Description
Properties
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO2/c1-13(2,3)8-9-14-11-7-5-4-6-10(11)12(15)16-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURXVEGVOXUPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CI1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodoarene precursor and the alkyne component.
Coupling Reaction: The key step involves a coupling reaction between the iodoarene and the alkyne. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Oxidation: The final step involves the oxidation of the intermediate to form the desired iodaoxol structure. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can be used to modify the iodoarene moiety.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodoarene oxides, while reduction can yield iodoarene derivatives with different functional groups.
Scientific Research Applications
1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Biological Studies: The compound’s reactivity allows it to be used in studies of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, while the iodoarene moiety can undergo oxidative addition and reductive elimination processes. These interactions can lead to the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The benziodaoxol-3(1H)-one scaffold supports diverse substituents, including hydroxyl, alkoxy, aryl, alkenyl, and halogen groups. Key structural analogs and their properties are summarized below:
Table 1: Comparative Analysis of Benzo[d][1,2]iodaoxol-3(1H)-one Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Nitro (2i, ), trifluoromethyl (Togni II, ), and cyano (2j, ) substituents enhance electrophilicity at the iodine center, facilitating oxidative or transfer reactions.
- Electron-Donating Groups (EDGs): Ethoxy (6b, ) and methoxy (1b, ) groups may stabilize radical intermediates, enabling photoredox applications.
Reactivity and Functional Group Compatibility
- Alkyne vs. Alkenyl Groups: Styryl derivatives (e.g., 1a, ) participate in vinyl transfer reactions, while ethynyl analogs (e.g., pH-EBX, ) are used in click chemistry. The target compound’s alkyne may enable cycloaddition or Sonogashira-type couplings.
- Halogenated Derivatives: Chloro-substituted analogs () serve as precursors for trifluoromethyl or aryl derivatives, highlighting the modularity of the benziodaoxol core.
Thermal and Solubility Properties
- Melting Points: Hydroxy- and nitro-substituted derivatives exhibit higher melting points (e.g., 2i: 214–216°C, ), likely due to hydrogen bonding, whereas alkoxy (6b: 123–125°C, ) and alkenyl (1a: ~72% yield, ) derivatives have lower melting points.
- Solubility: Chloro derivatives require heating in DMSO/MeOH (), while trifluoroethoxy-substituted compounds (6c, ) may exhibit enhanced solubility in organic solvents.
Biological Activity
1-(3,3-Dimethylbut-1-yn-1-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one is a complex organic compound characterized by its unique structural features, including an iodoarene moiety and an alkyne group. This compound, with the CAS number 135226-09-4, has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its potential biological activities and reactivity.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- A benzo[d][1,2]iodaoxole core
- An alkyne functional group
Synthesis and Preparation
The synthesis typically involves the following steps:
- Starting Materials : Preparation begins with an iodoarene precursor and an alkyne component.
- Coupling Reaction : A key step is the palladium-catalyzed cross-coupling reaction (Sonogashira coupling) between the iodoarene and the alkyne.
- Oxidation : The final step involves oxidation to form the desired iodaoxol structure using agents like m-chloroperbenzoic acid (m-CPBA) .
The biological activity of 1-(3,3-Dimethylbut-1-yn-1-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one is attributed to its interaction with various molecular targets. Key points include:
- Alkyne Group : Participates in click chemistry reactions.
- Iodoarene Moiety : Undergoes oxidative addition and reductive elimination processes.
These mechanisms allow for the formation of new bonds and modification of existing structures, potentially leading to therapeutic applications .
Research Findings
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
Case Studies
-
Antimicrobial Activity :
- A study evaluated its effectiveness against Gram-positive bacteria, demonstrating significant inhibition at varying concentrations.
-
Cytotoxicity Tests :
- In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1-(3,3-Dimethylbut-1-ynyl)benzene | Lacks iodaoxol moiety | Limited | Simpler structure |
| 3,3-Dimethylbut-1-ynylbenzene | Different substitution pattern | Moderate | No iodaoxol |
| Phenyl-t-butylacetylene | Shares alkyne group | Low | Different aromatic substitution |
The unique combination of both alkyne and iodaoxol moieties in 1-(3,3-Dimethylbut-1-yn-1-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one allows for a broader range of chemical reactions and potential applications compared to simpler compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
